methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at the 6-position, a methyl group at the 1-position, and a methyl ester at the 4-position. This compound is classified as a 6-membered heterocycle and has been explored in pharmaceutical and agrochemical research due to its structural versatility . Notably, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, as of January 2025 .
Properties
IUPAC Name |
methyl 6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-11-9(6-13-15)8(12(16)17-2)5-10(14-11)7-3-4-7/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKWZOGJVSXIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole core.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a condensation reaction with appropriate precursors.
Substitution Reactions: Subsequent substitution reactions introduce the cyclopropyl group at the 6-position and the methyl group at the 1-position.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the pyridine ring to its corresponding N-oxide.
Reduction: Reduction reactions can reduce the pyridine ring or other functional groups present in the molecule.
Substitution Reactions: Substitution reactions can replace hydrogen atoms or other substituents on the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: It is used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The exact mechanism of action of methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to modulation of biological pathways[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-b]pyridine scaffold allows for diverse substitutions at the 1-, 3-, 4-, and 6-positions, which significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis with key analogs:
Table 1: Substituent Variations and Key Properties
Physicochemical and Spectroscopic Properties
Commercial and Industrial Relevance
- Discontinued Status: The target compound’s discontinuation contrasts with analogs like 37 and 48, which remain under active investigation. Potential reasons include cost of cyclopropyl-containing precursors or instability .
- Industrial Analog : Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1245808-34-7) is produced at scale, indicating that isopropyl substitution may offer synthetic or stability advantages over cyclopropyl .
Biological Activity
Methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 245.28 g/mol. The compound features a bicyclic structure that is known for its medicinal properties. The presence of the cyclopropyl group enhances its pharmacological profile by potentially influencing binding interactions with biological targets.
Biological Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that pyrazolo[3,4-b]pyridines can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine have demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116 .
- Inhibition of Cyclin-dependent Kinases (CDKs) : Certain derivatives have been identified as potent inhibitors of CDK2 and CDK9. For example, a related compound exhibited IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9 . This suggests that methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine could also possess similar inhibitory effects.
- Anti-inflammatory Properties : The pyrazolo[3,4-b]pyridine scaffold has been associated with anti-inflammatory activities through inhibition of COX enzymes. Compounds in this class have shown significant suppression of COX-2 activity, indicating potential for treating inflammatory conditions .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole core.
- Cyclopropyl Substitution : Introducing the cyclopropyl group through alkylation or other substitution reactions.
- Carboxylate Formation : Converting intermediates into the final carboxylate form through esterification reactions.
Structure-Activity Relationship (SAR)
The biological activity of methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is influenced by its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to targets |
| Methyl Substitution | Modulates lipophilicity and solubility |
| Carboxylate Functionality | Affects bioavailability and interaction with biological systems |
Case Studies
Several studies have investigated the biological activity of compounds similar to methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine:
- Antitumor Efficacy : A study reported that a related pyrazolo[3,4-b]pyridine compound significantly inhibited tumor growth in xenograft models.
- CDK Inhibition : Research demonstrated that modifications in the pyrazole structure led to enhanced selectivity towards CDK2 over CDK9, which is crucial for developing targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
